molecular formula C11H15BClNO4 B1521843 (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid CAS No. 871329-57-6

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid

Cat. No. B1521843
M. Wt: 271.51 g/mol
InChI Key: YDGKXXRWQFCXOO-UHFFFAOYSA-N
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Description

“(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is a solid substance that appears white to light yellow to light orange in color . The compound is also known by other synonyms such as “3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid” and "3-(Boc-amino)phenylboronic Acid" .


Molecular Structure Analysis

The molecular structure of “(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” consists of a phenyl ring with a boronic acid group, a chlorine atom, and a tert-butoxycarbonyl protected amine . The molecular weight of the compound is 237.06 .


Physical And Chemical Properties Analysis

“(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” is a solid at 20°C . It has a melting point of 168°C (decomposition) . The compound is soluble in methanol .

Scientific Research Applications

  • Synthesis of Dipeptides

    • Field : Organic Chemistry
    • Application : Boc-protected amino acids are used as starting materials in dipeptide synthesis .
    • Method : The Boc-protected amino acids are combined with commonly used coupling reagents to form dipeptides .
    • Results : The resulting dipeptides can be used in various biochemical applications .
  • Deprotection of Boc Amino Acids

    • Field : Organic Chemistry
    • Application : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
    • Method : The Boc-protected amino acids or peptides are heated in a phosphonium ionic liquid .
    • Results : The study extended the possibility for extraction of water soluble polar organic molecules using ion .
  • Synthesis of Tetracycline Derivatives

    • Field : Medicinal Chemistry
    • Application : Boronic acids are used in the synthesis of tetracycline derivatives .
    • Method : The specific methods are not detailed in the source, but typically involve cross-coupling reactions .
    • Results : The resulting tetracycline derivatives can be used in various medicinal applications .
  • Synthesis of Room-Temperature Ionic Liquids

    • Field : Organic Chemistry
    • Application : Boc-protected amino acids are used as starting materials in the synthesis of room-temperature ionic liquids .
    • Method : The Boc-protected amino acids are combined with other reagents to form ionic liquids .
    • Results : The resulting ionic liquids can be used in various chemical applications .
  • Synthesis of (3-((tert-Butoxycarbonyl)(butyl)amino)phenyl)boronic Acid

    • Field : Organic Chemistry
    • Application : This compound is a derivative of “(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” and may have similar applications .
    • Method : The specific methods are not detailed in the source, but typically involve organic synthesis techniques .
    • Results : The resulting compound can be used in various chemical applications .
  • Synthesis of (3-((tert-Butoxycarbonyl)(butyl)amino)phenyl)boronic Acid
    • Field : Organic Chemistry
    • Application : This compound is a derivative of “(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” and may have similar applications .
    • Method : The specific methods are not detailed in the source, but typically involve organic synthesis techniques .
    • Results : The resulting compound can be used in various chemical applications .

Safety And Hazards

The compound is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGKXXRWQFCXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657406
Record name {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid

CAS RN

871329-57-6
Record name {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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